Faster Pd-Catalyzed Oxidative Addition: ArI vs ArBr
The C–I bond of 2-(5-iodopyridin-3-yl)propan-2-ol undergoes oxidative addition to Pd(0) complexes substantially faster than the C–Br bond of 2-(5-bromopyridin-3-yl)propan-2-ol. A systematic kinetic study across aryl halides demonstrates that aryl iodides react more rapidly than aryl bromides in Pd-catalyzed C–C and C–heteroatom bond-forming reactions, with aryl bromides being unreactive toward oxidative addition at certain metal centers (e.g., [bipyAu(C₂H₄)]⁺) where aryl iodides react readily [1]. In Pd-catalyzed thioetherification, aryl iodides reacted faster than aryl bromides, which in turn were more reactive than aryl chlorides [2].
| Evidence Dimension | Relative oxidative addition reactivity (ArI vs. ArBr vs. ArCl) |
|---|---|
| Target Compound Data | Aryl iodide (C–I): reacts readily at Pd(0)/Ni(0)/Au(I) centers; oxidative addition proceeds at room temperature or mild heating (40–80 °C). |
| Comparator Or Baseline | Aryl bromide (C–Br): requires higher temperatures (80–110 °C) and/or more active catalyst systems. Aryl chloride (C–Cl): often requires specialized ligands and temperatures >100 °C. |
| Quantified Difference | Qualitative reactivity order: ArI > ArBr ≫ ArCl. At Au(I) centers, aryl bromides are unreactive while aryl iodides undergo oxidative addition [1]. In Pd-catalyzed thioetherification, aryl iodides react faster than aryl bromides [2]. |
| Conditions | Pd(0)/bipy, Pd(0)/Xantphos, or Ni(0)/bipy catalyst systems; toluene, dioxane, or DMF; temperature range 25–110 °C, depending on halogen. Au(I)/bipy system at 25–60 °C [1]. Pd₂(dba)₃/CyPF-t-Bu catalyst for thioetherification [2]. |
Why This Matters
The superior oxidative addition reactivity of the iodide enables lower catalyst loadings, milder temperatures, and broader functional group tolerance, which is critical when coupling heat-sensitive or polyfunctionalized substrates in multi-step medicinal chemistry syntheses.
- [1] Harper, M. J.; Arthur, E. J.; Crosby, J.; Emmett, E. J.; Falconer, R. L.; Fensham-Smith, A. J.; Gates, P. J.; Leman, T.; McGrady, J. E.; Bower, J. F.; Russell, C. A. A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl-Ligated Gold(I) Centers. Angew. Chem. Int. Ed. 2021, 60 (43), 23365–23371. (Aryl bromides unreactive toward oxidative addition; aryl iodides react.) View Source
- [2] Fernández-Rodríguez, M. A.; Shen, Q.; Hartwig, J. F. A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. J. Am. Chem. Soc. 2006, 128 (7), 2180–2181. View Source
